molecular formula C20H28O10 B12292860 1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol

1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol

Cat. No.: B12292860
M. Wt: 428.4 g/mol
InChI Key: FQPTWYQWMBTSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol is synthesized through the acetylation of myo-inositol. The process involves the protection of the hydroxyl groups of myo-inositol with acetyl groups, followed by cyclohexylidene protection. The reaction typically requires the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting can be scaled up for industrial purposes. The process would involve similar steps of acetylation and protection, with adjustments made for larger scale production, such as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol undergoes several types of chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield myo-inositol.

    Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents used.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: myo-Inositol

    Oxidation: Various oxidized derivatives of myo-inositol

    Substitution: Derivatives with substituted functional groups

Scientific Research Applications

1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol involves its interaction with cellular components. The compound can be hydrolyzed to release myo-inositol, which is involved in various cellular processes, including signal transduction and membrane formation. The acetyl groups and cyclohexylidene protection help in stabilizing the molecule and facilitating its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5,6-Hexa-O-acetyl-myo-inositol: Another acetylated derivative of myo-inositol.

    1,2-O-Cyclohexylidene-myo-inositol: A similar compound with cyclohexylidene protection but fewer acetyl groups.

Uniqueness

1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol is unique due to its specific combination of acetyl and cyclohexylidene groups, which provide stability and solubility properties that are advantageous in various research applications .

Properties

Molecular Formula

C20H28O10

Molecular Weight

428.4 g/mol

IUPAC Name

(5,6,7-triacetyloxyspiro[3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-2,1'-cyclohexane]-4-yl) acetate

InChI

InChI=1S/C20H28O10/c1-10(21)25-14-15(26-11(2)22)17(28-13(4)24)19-18(16(14)27-12(3)23)29-20(30-19)8-6-5-7-9-20/h14-19H,5-9H2,1-4H3

InChI Key

FQPTWYQWMBTSMM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC3(O2)CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.